
2,2,3,3-Tetrafluoropropyl p-toluenesulfonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated compounds from p-toluenesulfonate derivatives is well-documented in the provided papers. For instance, 2,2,2-Trifluoroethyl p-toluenesulfonate is used as a starting material to generate difluorovinylboranes, which are then reacted with acyl chlorides or chloroformates to produce 2,2-difluorovinyl carbonyl compounds . Similarly, the same trifluoroethyl precursor is treated with lithium diisopropylamide and trialkylboranes, followed by coupling with aryl iodides to yield disubstituted 1,1-difluoro-1-alkenes . These methods demonstrate the versatility of p-toluenesulfonate derivatives in synthesizing fluorinated alkenes.
Molecular Structure Analysis
While the molecular structure of 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate is not explicitly analyzed in the provided papers, the structure of related difluorinated compounds is likely to exhibit characteristics such as high electronegativity and the ability to form stable carbon-fluorine bonds. These structural features are crucial for the reactivity and stability of the fluorinated intermediates used in the synthesis processes described .
Chemical Reactions Analysis
The chemical reactions involving p-toluenesulfonate derivatives primarily focus on the formation of carbon-fluorine bonds and the introduction of fluorinated groups into organic molecules. The reactions proceed through the generation of difluorovinylboranes, which are key intermediates in the synthesis of various difluorinated alkenes. The use of palladium catalysts and other reagents facilitates the coupling reactions that lead to the formation of the desired fluorinated products .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the fluorinated compounds synthesized from p-toluenesulfonate derivatives generally exhibit unique properties due to the presence of fluorine atoms. These properties may include increased thermal and chemical stability, altered lipophilicity, and the potential for increased biological activity. The introduction of fluorine atoms can also affect the compound's reactivity, making it a valuable functional group in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluoro-β-amino Acrylaldehydes
2,2,3,3-Tetrafluoropropyl p-toluenesulfonate is used in the synthesis of (Z)-α-fluoro-β-amino acrylaldehydes, which are obtained by reacting with primary or secondary amines. This method is efficient, offering a straightforward route to these compounds in good to excellent yields (Funabiki et al., 1994).
Generation of Difluoro-1-alkenes
Another significant application is in the synthesis of disubstituted 1,1-difluoro-1-alkenes. Here, 2,2,2-Trifluoroethyl p-toluenesulfonate undergoes a reaction to produce difluorovinylboranes, which are then used to couple with aryl iodides, yielding difluoro-1-alkenes in good yields (Ichikawa et al., 1991).
Polymer-Supported Catalysis
Poly(4-vinylpyridinium) p-toluenesulfonate serves as an immobilized catalyst for the hydrolysis of tetrahydropyranyl ethers. This approach is noted for its mildness, efficiency, and convenience, producing the desired products in good to excellent yields and purity (Li & Ganesan, 1998).
Synthesis of Difluorovinyl Carbonyl Compounds
In a related synthesis, 2,2,2-Trifluoroethyl p-toluenesulfonate reacts with butyllithium and trialkylboranes to generate difluorovinylboranes, which then react with acyl chlorides or chloroformates to afford difluorovinyl carbonyl compounds (Ichikawa et al., 1992).
Radiofluorination Applications
Tetrabutylammonium p-toluenesulfonate is utilized in aliphatic radiofluorination of labeling precursors for radiotracer preparation. This method is advantageous due to its operational convenience and compatibility with various automated synthesizers (Orlovskaya et al., 2020).
Electrode Modification
The use of tetraethylammonium p-toluenesulfonate in the electrodeposition of polybenzo[c]thiophene from solution leads to the formation of compact, smooth films on electrodes. This method is noted for its lower overpotentials and reduced film inhomogeneity issues (Higgins et al., 1996).
Eigenschaften
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O3S/c1-7-2-4-8(5-3-7)18(15,16)17-6-10(13,14)9(11)12/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDNPHAMGJIKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366184 | |
| Record name | 2,2,3,3-tetrafluoropropyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
786-31-2 | |
| Record name | 2,2,3,3-tetrafluoropropyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 786-31-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2,2,3,3-Tetrafluoropropyl p-toluenesulfonate in the context of this research?
A1: In this research, this compound serves as a precursor to a key reactive intermediate. Upon dehydrofluorination, it transforms into 2,3,3-trifluoro-1-propenyl p-toluenesulfonate []. This intermediate is then used to synthesize a series of (Z)-α-fluoro-β-amino acrylaldehydes, which are valuable building blocks in organic synthesis.
Q2: What is significant about the reaction of 2,3,3-trifluoro-1-propenyl p-toluenesulfonate with amines?
A2: The research highlights the efficiency and versatility of using 2,3,3-trifluoro-1-propenyl p-toluenesulfonate (derived from this compound) to react with a variety of primary and secondary amines. This reaction, facilitated by fluoride ion and triethylamine, offers a practical approach to synthesizing (Z)-α-fluoro-β-amino acrylaldehydes with high stereoselectivity, favoring the (Z)-isomer []. This method provides a valuable tool for accessing these compounds, expanding their potential applications in various fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(2-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299179.png)
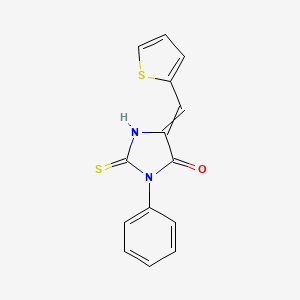
![1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide](/img/structure/B1299182.png)
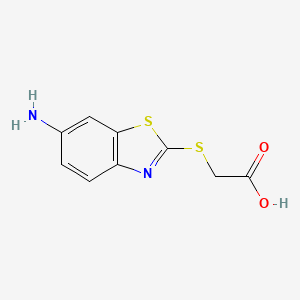

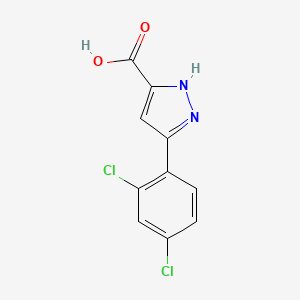
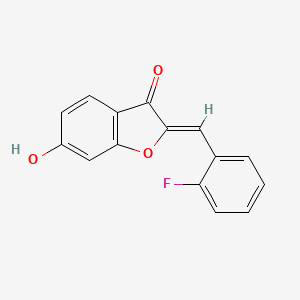
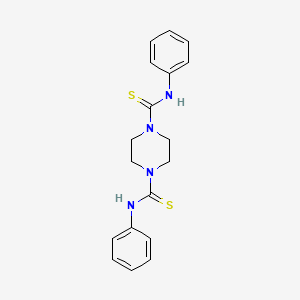
![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)

